4,5-Diethoxyimidazolidin-2-one
Description
4,5-Diethoxyimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and ethoxy (-OCH₂CH₃) substituents at positions 4 and 4. This structural motif confers unique physicochemical properties, such as moderate lipophilicity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
24044-29-9 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4,5-diethoxyimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-3-11-5-6(12-4-2)9-7(10)8-5/h5-6H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
UVIWYJDCYJEWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(NC(=O)N1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxyimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethoxyamine with ethylene carbonate under basic conditions, leading to the formation of the imidazolidinone ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethoxyimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Scientific Research Applications
4,5-Diethoxyimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Diethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The ethoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5-Diethoxyimidazolidin-2-one with structurally related imidazolidinones and imidazole derivatives, emphasizing substituent effects, applications, and key properties:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Solubility :
- Ethoxy groups in This compound enhance lipophilicity compared to hydroxylated analogs (e.g., 4,5-Dihydroxyimidazolidin-2-one ), making it more suitable for lipid-rich environments or membrane penetration in drug delivery .
- Methoxy derivatives (e.g., 4,5-Dimethoxyimidazolidin-2-one ) exhibit intermediate polarity, balancing solubility and stability for applications like polymer synthesis .
Biological and Industrial Applications: Hydroxylated imidazolidinones are prioritized in environmental assessments due to their water solubility and biodegradability, whereas ethoxy/methoxy analogs are more persistent and used in industrial formulations . Thiol-containing derivatives (e.g., 4,5-Diphenyl-2-imidazolethiol) leverage nucleophilic -SH groups for catalysis or material functionalization .
Synthetic Versatility :
- Substituents at C4 and C5 influence regioselectivity in further functionalization. For example, ethoxy groups can act as protecting groups in multi-step syntheses, whereas hydroxyl groups facilitate crosslinking reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
